An In-Depth Technical Guide to 1-Isobutyl-1H-indole-2,3-dione: Core Properties and Scientific Applications
An In-Depth Technical Guide to 1-Isobutyl-1H-indole-2,3-dione: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isobutyl-1H-indole-2,3-dione, also known as N-isobutylisatin, is a synthetically derived heterocyclic compound belonging to the versatile isatin family. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potential as anticancer, antimicrobial, and antiviral agents. The introduction of an isobutyl group at the N-1 position of the indole ring modifies the lipophilicity and steric profile of the parent molecule, potentially influencing its pharmacological properties and mechanism of action. This technical guide provides a comprehensive overview of the fundamental properties of 1-Isobutyl-1H-indole-2,3-dione, including its synthesis, physicochemical characteristics, and a review of the known biological activities of closely related N-substituted isatins, offering a foundational resource for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
1-Isobutyl-1H-indole-2,3-dione is a derivative of isatin, an endogenous indole derivative first discovered in 1841. The core structure consists of a fused benzene and pyrrolidine ring system, with two carbonyl groups at positions 2 and 3 of the pyrrolidine ring. The isobutyl substituent is attached to the nitrogen atom at position 1.
Table 1: Physicochemical Properties of 1-Isobutyl-1H-indole-2,3-dione
| Property | Value | Source |
| CAS Number | 78846-77-2 | |
| Molecular Formula | C₁₂H₁₃NO₂ | - |
| Molecular Weight | 203.24 g/mol | - |
| Appearance | Yellow to orange solid | [1] |
| Boiling Point (Predicted) | 325.6±25.0 °C | [1] |
| Density (Predicted) | 1.171±0.06 g/cm³ | [1] |
| pKa (Predicted) | -2.41±0.20 | [1] |
| Storage Temperature | Room temperature | [1] |
Synthesis of 1-Isobutyl-1H-indole-2,3-dione
The primary synthetic route to 1-Isobutyl-1H-indole-2,3-dione is through the N-alkylation of the parent compound, isatin. This reaction involves the deprotonation of the acidic N-H proton of the indole ring, followed by nucleophilic attack of the resulting isatin anion on an isobutyl halide.
General Synthesis Workflow
Caption: General workflow for the synthesis of 1-Isobutyl-1H-indole-2,3-dione via N-alkylation of isatin.
Detailed Experimental Protocol: N-Alkylation of Isatin
This protocol is based on established methods for the N-alkylation of isatin and can be adapted for the synthesis of 1-Isobutyl-1H-indole-2,3-dione.
Materials:
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Isatin (1.0 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)
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Isobutyl Bromide (1.1-1.2 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Deionized water
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Brine
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add isatin and anhydrous potassium carbonate.
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Add anhydrous DMF to the flask and stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the isatin anion.
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Slowly add isobutyl bromide to the reaction mixture.
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Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Isobutyl-1H-indole-2,3-dione.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, typically in the range of δ 7.0-8.0 ppm. The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen.
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¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons (C2 and C3) in the downfield region (typically δ 155-185 ppm). Aromatic carbon signals will appear in the range of δ 110-150 ppm. The carbons of the isobutyl group will resonate in the aliphatic region (δ 20-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl groups (C=O) in the region of 1700-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic groups, and C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.24 g/mol ). Fragmentation patterns would likely involve the loss of the isobutyl group and cleavage of the heterocyclic ring.
Biological Activities and Therapeutic Potential
While specific biological data for 1-Isobutyl-1H-indole-2,3-dione is limited in publicly accessible literature, the broader class of N-substituted isatins has been extensively studied, revealing a wide array of pharmacological activities. The isobutyl group, being a lipophilic moiety, is expected to influence the compound's ability to cross cell membranes and interact with biological targets.
Cytotoxic and Anticancer Activity
N-substituted isatin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through caspase activation and the disruption of microtubule polymerization, leading to cell cycle arrest. For instance, some N-alkylisatins have shown potent cytotoxicity, with IC₅₀ values in the sub-micromolar range against leukemia and lymphoma cell lines. The introduction of an N-alkyl group can enhance the anticancer activity compared to the parent isatin molecule.
Antimicrobial and Antiviral Activity
The isatin scaffold is a key component in numerous compounds with antimicrobial and antiviral properties. N-alkylation can modulate this activity. Schiff bases and Mannich bases of N-alkylated isatins have shown significant antibacterial activity. Furthermore, certain isatin derivatives have been investigated as inhibitors of viral proteases, such as the SARS-CoV 3C-like protease.
Enzyme Inhibition
Isatin and its derivatives are known to inhibit a variety of enzymes. For example, they have been identified as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. They have also been shown to be potent and specific inhibitors of carboxylesterases, which are involved in the metabolism of numerous drugs. The inhibitory potency of isatin derivatives is often related to their hydrophobicity, suggesting that the isobutyl group in 1-Isobutyl-1H-indole-2,3-dione could play a significant role in its enzyme inhibitory activity.
Future Directions and Conclusion
1-Isobutyl-1H-indole-2,3-dione represents a promising, yet underexplored, member of the N-substituted isatin family. While its fundamental chemical properties can be inferred from related compounds and predictive models, a thorough experimental characterization is warranted. Future research should focus on:
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Detailed Synthesis and Characterization: Publication of a detailed, optimized synthetic protocol and complete spectroscopic data (NMR, IR, MS, and single-crystal X-ray diffraction) for 1-Isobutyl-1H-indole-2,3-dione.
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Quantitative Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and viral targets to determine its specific IC₅₀, MIC, and EC₅₀ values.
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Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by 1-Isobutyl-1H-indole-2,3-dione to understand the basis of its biological activity.
References
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da Silva, J. F. M., Garden, S. J., & da C. Pinto, A. (2001). The chemistry of isatin: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]
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Vine, K. L., Locke, J. M., Ranson, M., Pyne, S. G., & Bremner, J. B. (2007). An investigation into the cytotoxicity and mode of action of some novel N-alkyl-substituted isatins. Journal of medicinal chemistry, 50(21), 5109–5117. [Link]
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Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., & Perillo, I. A. (2008). Simple and efficient microwave assisted N-alkylation of isatin. Molecules (Basel, Switzerland), 13(4), 831–840. [Link]
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Medvedev, A., Buneeva, O., & Glover, V. (2005). Isatin: a new story for an old molecule. Neurochemical research, 30(6-7), 823–836. [Link]
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Wadsworth, S. C., Sanchez, Y., & Redinbo, M. R. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of medicinal chemistry, 50(8), 1789–1797. [Link]
Isatin Anion (Ambident Nucleophile)
1-Isobutyl-1H-indole-2,3-dione
2-Isobutoxy-1H-indol-3-one